molecular formula C13H15N3O2S B11984780 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL

2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL

Katalognummer: B11984780
Molekulargewicht: 277.34 g/mol
InChI-Schlüssel: DDGZUSBISKYTOQ-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiadiazine ring, which is known for its diverse biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL typically involves the condensation of 4-ethoxybenzaldehyde with 6-methyl-1,3,4-thiadiazine-5-amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL involves its interaction with various molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of cell membrane integrity. The compound may also interact with specific enzymes or receptors, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-((4-Ethoxybenzylidene)amino)-6-methyl-6H-1,3,4-thiadiazin-5-OL apart is its unique combination of a thiadiazine ring with an ethoxybenzylidene moiety, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C13H15N3O2S

Molekulargewicht

277.34 g/mol

IUPAC-Name

2-[(E)-(4-ethoxyphenyl)methylideneamino]-6-methyl-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C13H15N3O2S/c1-3-18-11-6-4-10(5-7-11)8-14-13-16-15-12(17)9(2)19-13/h4-9H,3H2,1-2H3,(H,15,17)/b14-8+

InChI-Schlüssel

DDGZUSBISKYTOQ-RIYZIHGNSA-N

Isomerische SMILES

CCOC1=CC=C(C=C1)/C=N/C2=NNC(=O)C(S2)C

Kanonische SMILES

CCOC1=CC=C(C=C1)C=NC2=NNC(=O)C(S2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.